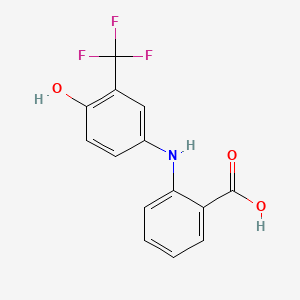
Benzoic acid, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a trifluoromethyl group and a hydroxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)- typically involves the reaction of 4-hydroxy-3-(trifluoromethyl)benzoic acid with an appropriate amine under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the hydroxy and amino groups.
4-Hydroxy-2-(trifluoromethyl)benzoic acid: Contains a hydroxy group but differs in the position of the trifluoromethyl group.
Uniqueness
Benzoic acid, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)- is unique due to the combination of the trifluoromethyl group, hydroxy group, and amino group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
39062-72-1 |
|---|---|
Molekularformel |
C14H10F3NO3 |
Molekulargewicht |
297.23 g/mol |
IUPAC-Name |
2-[4-hydroxy-3-(trifluoromethyl)anilino]benzoic acid |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)10-7-8(5-6-12(10)19)18-11-4-2-1-3-9(11)13(20)21/h1-7,18-19H,(H,20,21) |
InChI-Schlüssel |
HCZJTVVRDYJDHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=C(C=C2)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


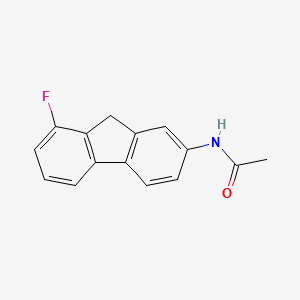
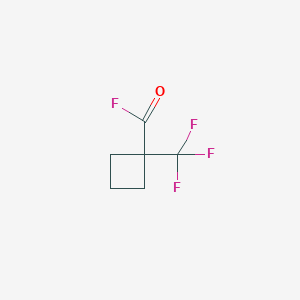
pyridine](/img/structure/B13424508.png)

![[(6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl N-[[(6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]sulfamate](/img/structure/B13424524.png)
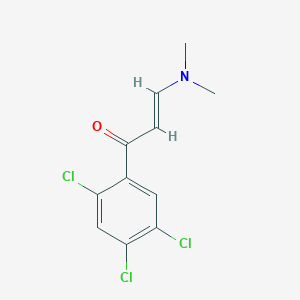
![Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B13424529.png)
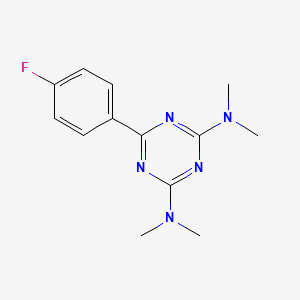
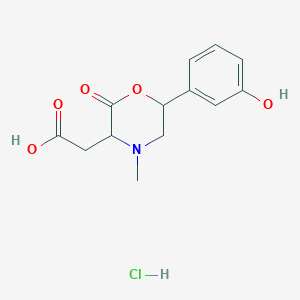




![rac-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]methanamine](/img/structure/B13424548.png)
